molecular formula C18H19FN2O3 B496430 5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid CAS No. 765925-11-9

5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid

Cat. No.: B496430
CAS No.: 765925-11-9
M. Wt: 330.4g/mol
InChI Key: LQULHDZWJGXHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorobenzyl group, a morpholine ring, and a benzoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-fluorobenzylamine with 5-amino-2-morpholin-4-ylbenzoic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the morpholine ring can modulate its solubility and bioavailability . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity, binding affinity, and solubility. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylamino]-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-16-4-2-1-3-13(16)12-20-14-5-6-17(15(11-14)18(22)23)21-7-9-24-10-8-21/h1-6,11,20H,7-10,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQULHDZWJGXHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.